molecular formula C5H9NO2 B13779937 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI)

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI)

Cat. No.: B13779937
M. Wt: 115.13 g/mol
InChI Key: JQSYTXVDEHQTNZ-YFKPBYRVSA-N
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Description

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI) is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This specific compound is characterized by the presence of an amino group and a methyl group, making it a unique derivative of furanone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a furanone precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI) has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI) involves its interaction with specific molecular targets. The amino group and the furanone ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone,3-aminodihydro-3-methyl-: A closely related compound with similar structural features.

    3-Aminofuranone derivatives: These compounds share the furanone core but differ in the substitution pattern.

Uniqueness

2(3H)-Furanone,3-aminodihydro-3-methyl-,(3S)-(9CI) is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3S)-3-amino-3-methyloxolan-2-one

InChI

InChI=1S/C5H9NO2/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3/t5-/m0/s1

InChI Key

JQSYTXVDEHQTNZ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@]1(CCOC1=O)N

Canonical SMILES

CC1(CCOC1=O)N

Origin of Product

United States

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